4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Overview
Description
The compound “4-((tert-Butoxycarbonyl)amino)but-2-enoic acid” is also known as (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.Molecular Structure Analysis
The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection.Chemical Reactions Analysis
The chemical reactivity of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.22 g/mol . The IUPAC name is (E)-4-(tert-butoxycarbonylamino)but-2-enoic acid .Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Amino Acid Ionic Liquids (AAILs)
The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .
Organic Synthesis
The compound is used in organic synthesis . The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis . To expand the applicability of AAILs, the compound is used when their reactive side chain and N-terminus are chemically protected .
Synthesis of (E)-ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate
The compound is used as a starting reagent in the total synthesis of (E)-ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate .
Boc Deprotection
The compound is used in the Boc deprotection of amino acids and peptides . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
Peptide Synthesis
The compound is used in peptide synthesis . Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withReceptor-type tyrosine-protein phosphatase beta .
Mode of Action
It is known that tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . The synthesis of dipeptides is a crucial biochemical pathway in the body, as these small proteins play various roles, including acting as building blocks for larger proteins.
Pharmacokinetics
For instance, how well it is absorbed in the digestive tract, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific interactions with its target. In the case of dipeptide synthesis, the compound could contribute to the production of these small proteins, which could have various effects at the cellular level .
properties
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOCUSTNGBFJL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid | |
CAS RN |
180913-22-8 | |
Record name | (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.